N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

physiochemical profiling lipophilicity computed descriptors

Procure N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS: 1021069-77-1) for your drug discovery programs. This thiazole derivative sits in lead-like chemical space (MW: 338.4, XLogP3: 2.9, 7 rotatable bonds), making it a superior choice for fragment-based drug discovery (FBDD) to maximize ligand efficiency. Its minimal H-bond acceptor profile makes it a better candidate for CNS permeability screening cascades compared to bulkier analogs. The stable N-ethyl amide serves as a versatile anchor for parallel synthesis of amide libraries, enabling rapid SAR exploration. Use this compound as a critical baseline reference for VAP-1 inhibitor programs.

Molecular Formula C15H15FN2O2S2
Molecular Weight 338.42
CAS No. 1021069-77-1
Cat. No. B2421178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
CAS1021069-77-1
Molecular FormulaC15H15FN2O2S2
Molecular Weight338.42
Structural Identifiers
SMILESCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H15FN2O2S2/c1-2-17-14(20)7-12-8-21-15(18-12)22-9-13(19)10-3-5-11(16)6-4-10/h3-6,8H,2,7,9H2,1H3,(H,17,20)
InChIKeyJVQMWIRRHWNCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Overview for N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 1021069-77-1): Core Structural Characteristics


N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS: 1021069-77-1, molecular formula C₁₅H₁₅FN₂O₂S₂, molecular weight 338.4 g/mol) is a synthetic thiazole derivative bearing a 4-fluorophenyl substituent linked via a thioether to the thiazole ring and a terminal N-ethyl acetamide group [1]. The compound belongs to a broader class of thiazole-based scaffolds that have been explored as vascular adhesion protein‑1 (VAP‑1) inhibitors, kinase modulators, and other therapeutic targets [2]. Its well‑defined, three‑point substitution pattern makes it a versatile intermediate for further derivatization, yet the specific N‑ethyl substitution leads to a distinct physiochemical profile relative to bulkier or more polar analogs, a distinction that is critical for procurement when a specific balance of lipophilicity, hydrogen‑bonding capacity, and molecular size is required.

Why Generic Substitution of N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide with In‑Class Analogs Can Lead to Divergent Physiochemical and Functional Outcomes


Although many thiazole derivatives share a common 2‑((2‑(4‑fluorophenyl)‑2‑oxoethyl)thio)thiazole core, substitution of the terminal amide group dramatically alters key computed physiochemical descriptors—molecular weight (338.4 vs. 401.5–422.5 g/mol), lipophilicity (XLogP3 2.9 vs. 3.0–3.8), hydrogen‑bond acceptor count (6 vs. 7–8), and rotatable bond count (7 vs. 8–10)—as shown by PubChem‑computed data for the N‑ethyl derivative and its closest listed analogs [1]. Such changes directly affect solubility, permeability, and potential off‑target interactions, meaning that a compound selected for a specific QSAR profile or synthetic route cannot be freely interchanged with a “similar” thiazole variant without risking altered reactivity or bioactivity. The following quantitative evidence details the specific, measurable dimensions where the N‑ethyl substitution creates differentiable procurement value.

Quantitative Evidence Guide for N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Measurable Differentiation vs. Closest Analogs


Computed Lipophilicity (XLogP3‑AA) Comparison: N‑Ethyl vs. N‑Pyridin‑3‑ylmethyl and N‑Isopentyl Analogs

PubChem XLogP3‑AA values indicate that the N‑ethyl derivative (XLogP3 = 2.9) is measurably less lipophilic than the N‑pyridin‑3‑ylmethyl analog (XLogP3 = 3.0) and the N‑isopentyl analog (XLogP3 ≈ 3.8) [1]. The lower lipophilicity arises from the smaller, less hydrophobic ethyl substituent, which reduces the compound’s propensity for non‑specific membrane binding and may improve aqueous solubility relative to bulkier congeners.

physiochemical profiling lipophilicity computed descriptors

Molecular Weight and Rotatable Bond Count: N‑Ethyl as the Lightest and Most Rigid Linker Among Active-Series Analogs

With a molecular weight of 338.4 g/mol and 7 rotatable bonds, the N‑ethyl derivative is significantly smaller and more rigid than the N‑pyridin‑3‑ylmethyl analog (401.5 g/mol, 8 rotatable bonds) and the N‑isopentyl analog (estimated 422.5 g/mol, 10 rotatable bonds) [1]. The lower molecular weight and reduced flexibility are advantageous when ligand efficiency indices (LE, LLE) are used to prioritize lead candidates, as they contribute to higher per‑atom potency potential.

molecular size rotatable bonds drug-likeness

Hydrogen‑Bond Acceptor Count: Reduced Acceptors vs. Pyridinyl‑Containing Analog

The N‑ethyl derivative presents 6 hydrogen‑bond acceptors, compared to 7 for the N‑pyridin‑3‑ylmethyl analog (which incorporates an additional pyridine nitrogen) [1]. While no direct experimental permeability data has been published for these exact compounds, the reduction in HBA count, combined with lower topological polar surface area (tPSA ≈ 101 Ų estimated vs. ~115 Ų for the pyridinyl analog), suggests improved passive membrane permeation potential.

hydrogen bonding polar surface area permeability

Carboxylic Acid Bioisostere Comparison: N‑Ethyl Amide vs. Free Acetic Acid Analog in Synthetic Versatility

The N‑ethyl acetamide terminus serves as a protected, non‑ionizable equivalent of the acetic acid analog (2‑(2‑((2‑(4‑fluorophenyl)‑2‑oxoethyl)thio)thiazol‑4‑yl)acetic acid, CAS 1105192‑72‑0) [1]. The free acid is prone to dimerization via hydrogen bonding, potential salt formation, and limited solubility in organic media. In contrast, the N‑ethyl amide is stable toward a broader pH range and can be selectively deprotected or functionalized under mild conditions, offering a distinct synthetic entry point.

synthetic intermediate functional group interconversion building block

Optimal Application Scenarios for N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide Based on Quantitative Differentiation


Lead‑Like Fragment Screening Where Minimal Molecular Complexity Is Critical

With a molecular weight of 338.4 g/mol, XLogP3 of 2.9, and only 7 rotatable bonds, the N‑ethyl derivative resides within lead‑like chemical space (MW < 350, logP < 3) more favorably than the pyridinyl (401.5 g/mol) or isopentyl (~422.5 g/mol) congeners [1]. Screening collections requiring compact, rigid scaffolds for fragment‑based drug discovery (FBDD) should prioritize this compound to maximize ligand efficiency metrics.

Synthetic Building Block for Parallel Amide Library Synthesis

The stable N‑ethyl amide serves as a non‑ionizable anchor that can be subjected to further N‑alkylation or hydrolysis to the free acid under controlled conditions, whereas the free acetic acid analog would require additional protection steps [1]. This makes the N‑ethyl compound a preferable starting material for high‑throughput parallel synthesis of diverse amide libraries.

CNS‑Oriented Hit Expansion Campaigns Favoring Lower Hydrogen‑Bond Acceptor Counts

The reduction in hydrogen‑bond acceptor count (6 vs. 7) and predicted slightly lower topological polar surface area relative to the pyridinyl‑containing analog suggests that the N‑ethyl derivative is better suited when blood‑brain barrier penetration is a key design criterion [1]. CNS‑focused screening cascades can leverage this simpler HBA profile.

Baseline Compound for VAP‑1 Inhibitor Structure–Activity Relationship (SAR) Studies

Thiazole derivatives bearing the 4‑fluorophenyl‑2‑oxoethylthio motif have been explored as VAP‑1 inhibitors in patent literature [2]. The N‑ethyl derivative, with its minimal amide substitution, can serve as a baseline reference point for comparing the impact of bulkier amide groups on VAP‑1 inhibitory potency and selectivity.

Quote Request

Request a Quote for N-ethyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.